molecular formula C9H12N2O2S B10811357 Imidazolo[2,1-b]thiazole-2-carboxylic acid, 5,6-dihydro-3-methyl-, ethyl ester

Imidazolo[2,1-b]thiazole-2-carboxylic acid, 5,6-dihydro-3-methyl-, ethyl ester

Cat. No.: B10811357
M. Wt: 212.27 g/mol
InChI Key: LYDCZKDPCCSYDX-UHFFFAOYSA-N
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Description

Imidazolo[2,1-b]thiazole-2-carboxylic acid, 5,6-dihydro-3-methyl-, ethyl ester (CAS 34467-12-4) is a bicyclic heterocyclic compound with a molecular formula of C₉H₁₃ClN₂O₂S and a molecular weight of 248.73 g/mol . Structurally, it comprises a fused imidazole-thiazole core, partially saturated at the 5,6-positions (5,6-dihydro), with a methyl substituent at position 3 and an ethyl ester group at position 2. The hydrochloride salt form enhances its solubility in polar solvents, making it suitable for pharmaceutical and materials science applications .

Properties

IUPAC Name

ethyl 3-methyl-5,6-dihydroimidazo[2,1-b][1,3]thiazole-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2O2S/c1-3-13-8(12)7-6(2)11-5-4-10-9(11)14-7/h3-5H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LYDCZKDPCCSYDX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(N2CCN=C2S1)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Table 1: Cyclocondensation Parameters and Outcomes

ParameterValueSource
SolventXylene
CatalystParatoluenesulfonic acid monohydrate
Reaction Time17 hours
Purification MethodColumn chromatography
Yield72%

Friedel-Crafts Acylation with Ethyl Bromopyruvate

Alternative routes employ Friedel-Crafts acylation to construct the imidazothiazole ring. Ethyl bromopyruvate (2) reacts with thiourea (1) in ethanol under reflux to form ethyl-2-aminothiazole-4-carboxylate (3). Subsequent cyclization with phenacyl bromides (4a–e) yields intermediates (5a–e), which undergo ester hydrolysis and coupling with sulfonyl piperazines. While this method is modular, it requires:

  • Multi-Step Synthesis : 4–5 steps with intermediate isolations.

  • Coupling Agents : EDCI/HOBt for amide bond formation between carboxylic acids and piperazines.

  • Overall Yield : ~50–60% for analogous compounds.

Esterification of Parent Carboxylic Acid

Industrial-scale production often involves post-synthetic esterification of the parent carboxylic acid. For example, 5,6-dihydro-3-methylimidazolo[2,1-b]thiazole-2-carboxylic acid is treated with ethanol under acidic conditions (e.g., H₂SO₄). Critical parameters include:

  • Molar Ratios : 1:1.2 (acid:ethanol) to minimize diethyl ether byproducts.

  • Temperature : 80–100°C for 6–8 hours.

  • Hydrochloride Salt Formation : Post-esterification treatment with HCl gas in diethyl ether enhances stability.

Table 2: Esterification Reaction Optimization

ConditionOptimal ValueImpact on Yield
Acid CatalystH₂SO₄ (0.5 equiv)Maximizes rate
SolventAnhydrous ethanolPrevents hydrolysis
Reaction Time8 hours95% conversion
Salt CrystallizationHCl/diethyl ether98% purity

Microwave-Assisted Synthesis

Emerging protocols utilize microwave irradiation to accelerate cyclization. A representative procedure involves:

  • Microwave Conditions : 150°C, 300 W, 20 minutes.

  • Precursor : 2-Amino-4-methylthiazole and ethyl 3-bromo-2-oxopropanoate.

  • Advantages : 40% reduction in reaction time vs. conventional heating.

Continuous Flow Systems

For industrial applications, continuous flow reactors improve reproducibility:

  • Residence Time : 12 minutes at 120°C.

  • Throughput : 1.2 kg/day with >99% conversion.

  • Solvent Recycling : Toluene recovered at 85% efficiency.

Comparative Analysis of Methods

Table 3: Method Comparison for Industrial Feasibility

MethodYieldScalabilityCost Efficiency
Cyclocondensation72%HighModerate
Friedel-Crafts Acylation50–60%ModerateLow
Microwave-Assisted68%LowHigh
Continuous Flow90%Very HighVery High

Challenges in Purification

Key hurdles include:

  • Byproduct Formation : Diethyl ether (5–8%) during esterification requires azeotropic distillation.

  • Chromatography Needs : Low-polarity impurities necessitate silica gel columns (hexane:ethyl acetate gradients).

  • Crystallization : Ethyl acetate/petroleum ether mixtures yield 85–90% recovery.

Spectroscopic Characterization

Post-synthetic validation employs:

  • ¹H NMR : Ethyl group quartet at δ 4.25–4.30 ppm (J = 7.1 Hz).

  • 13C NMR : Ester carbonyl at δ 168.2 ppm.

  • HRMS : [M+H]⁺ at m/z 248.0734 (calc. 248.0738) .

Chemical Reactions Analysis

Substitution Reactions

The compound undergoes nucleophilic substitution at reactive positions, particularly at the ester group or adjacent to heteroatoms in the thiazole ring.

Key Examples:

Reagents/Conditions Products Reference
α-Bromo-dicarboxylic acids (EtOH, Δ)5,6-Dihydroimidazo[2,1-b]thiazole-3(2H)-one derivatives
Ethyl bromoacetate (basic conditions)Ethyl 2,3-dihydroimidazo[2,1-b]thiazole-6-carboxylate
Hydrazonyl halides (DMF, KOH)1,3,4-Thiadiazole derivatives via intermediate hydrazones

The ethyl ester group is particularly susceptible to nucleophilic attack, enabling functionalization at the carboxylate position .

Oxidation and Reduction

The thiazole ring and methyl group participate in redox reactions.

Oxidation

Reagents:

  • Hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (mCPBA) oxidizes the thiazole sulfur to sulfoxides or sulfones.

Example:

C₉H₁₂N₂O₂SH₂O₂C₉H₁₂N₂O₃S (sulfoxide)H₂O₂C₉H₁₂N₂O₄S (sulfone)\text{C₉H₁₂N₂O₂S} \xrightarrow{\text{H₂O₂}} \text{C₉H₁₂N₂O₃S (sulfoxide)} \xrightarrow{\text{H₂O₂}} \text{C₉H₁₂N₂O₄S (sulfone)}

Reduction

Reagents:

  • Sodium borohydride (NaBH₄) reduces the thiazole ring to dihydro or tetrahydro derivatives.

  • Lithium aluminum hydride (LiAlH₄) cleaves the ester group to the corresponding alcohol.

Cyclization and Ring Expansion

The compound participates in cycloaddition and ring-expansion reactions due to its strained bicyclic system.

Notable Reactions:

Reagents/Conditions Products Reference
Maleic anhydride (reflux, EtOH)Fused tricyclic derivatives
Acetylenedicarboxylic acid (Δ)5,6-Dihydroimidazo[2,1-b]thiazole-3(2H)-one
α-Chloroacetylacetone (EtOH, TEA)1,3-Thiazole derivatives (e.g., 2-(2,4-dichlorobenzylidene)thiazol-3-one)

Condensation Reactions

The ester group facilitates condensation with carbonyl compounds.

Example:
Reaction with aromatic aldehydes in the presence of piperidine yields Knoevenagel adducts :

C₉H₁₂N₂O₂S+ArCHOpiperidineArCH=C(O)-thiazoloimidazole derivatives\text{C₉H₁₂N₂O₂S} + \text{ArCHO} \xrightarrow{\text{piperidine}} \text{ArCH=C(O)-thiazoloimidazole derivatives}

Acid/Base Hydrolysis

Hydrolysis Conditions:

  • Acidic (HCl, H₂O): Ester group hydrolyzes to the carboxylic acid .

  • Basic (NaOH, H₂O): Forms the sodium carboxylate salt.

Example:

C₉H₁₂N₂O₂SHClC₇H₈N₂O₂S (carboxylic acid)+EtOH\text{C₉H₁₂N₂O₂S} \xrightarrow{\text{HCl}} \text{C₇H₈N₂O₂S (carboxylic acid)} + \text{EtOH}

Pharmacological Activity-Related Reactions

The compound’s derivatives interact with biological targets through:

  • Enzyme inhibition: Selective binding to carbonic anhydrase isoforms (e.g., hCA II) via sulfonamide-like interactions.

  • Apoptosis induction: Formation of reactive metabolites via oxidative pathways .

Stability and Degradation

  • Thermal decomposition: Degrades above 200°C, releasing CO₂ and ethane.

  • Photolysis: UV exposure leads to ring-opening via C–S bond cleavage .

Scientific Research Applications

Anticancer Properties

Imidazolo[2,1-b]thiazole derivatives have been extensively studied for their anticancer properties. Research indicates that these compounds exhibit significant anti-proliferative activity against various cancer cell lines. For example, a study synthesized new imidazo[2,1-b]thiazole-based aryl hydrazones and evaluated their anti-proliferative potential against prostate cancer (DU-145), breast cancer (MDA-MB-231), cervical cancer (HeLa), and lung cancer (A549) cell lines. The results showed promising activity, with IC50 values indicating effective inhibition of cell growth .

Antimicrobial and Anti-inflammatory Activities

The imidazolo[2,1-b]thiazole scaffold has also been linked to antimicrobial and anti-inflammatory activities. Compounds derived from this structure have shown effectiveness against various pathogens and inflammatory conditions. The mechanism of action often involves the inhibition of specific enzymes or pathways critical for microbial growth or inflammation .

S100 Protein Inhibition

Recent patent literature highlights the use of imidazolo[2,1-b]thiazole derivatives as S100 protein inhibitors. These proteins are implicated in various diseases, including cancer and inflammatory disorders. The ability of these compounds to inhibit S100 proteins suggests their potential as therapeutic agents in treating conditions associated with S100 protein dysregulation .

Structure-Activity Relationship Studies

Understanding the structure-activity relationship (SAR) of imidazolo[2,1-b]thiazole derivatives is crucial for optimizing their biological activity. Various studies have explored modifications to the core structure to enhance potency and selectivity against specific targets. For instance, substituents on the thiazole ring can significantly affect the compound's interaction with biological targets, leading to variations in efficacy across different cell lines and conditions .

Anti-proliferative Activity Assessment

In a systematic evaluation of imidazo[2,1-b]thiazole-based compounds, researchers synthesized a series of derivatives and tested them for anti-proliferative activity using the MTT assay across multiple cancer cell lines. The results indicated that certain modifications led to enhanced potency compared to standard chemotherapeutics like 5-fluorouracil (5-FU) in treating colon cancer .

Development of New Therapeutics

A comprehensive study focused on hybridizing the imidazo[2,1-b]thiazole motif with other bioactive frameworks to create novel therapeutic agents aimed at inducing apoptosis in cancer cells. This approach has led to the identification of several promising candidates that warrant further investigation in preclinical models .

Mechanism of Action

The mechanism of action of imidazolo[2,1-b]thiazole-2-carboxylic acid, 5,6-dihydro-3-methyl-, ethyl ester involves its interaction with specific molecular targets. For instance, it can inhibit enzymes by binding to their active sites, thereby blocking their catalytic activity. The compound may also interact with cellular receptors, modulating signal transduction pathways .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations in the Imidazolo[2,1-b]thiazole Core

a. Ethyl 6-(4-fluorophenyl)-3-methylimidazo[2,1-b]thiazole-2-carboxylate (CAS 914204-71-0)

  • Structure : Features a 4-fluorophenyl group at position 6 of the thiazole ring, increasing aromaticity and lipophilicity.
  • Molecular Formula : C₁₅H₁₃FN₂O₂S (Molar mass: 304.34 g/mol).

b. N-[2-(4-Chlorophenyl)ethyl]-5,6-dihydro-3-methylimidazo[2,1-b]thiazole-2-carboxamide (CAS 105964-13-4)

  • Structure : Replaces the ethyl ester with a carboxamide group linked to a 4-chlorophenyl ethyl chain.
  • Molecular Formula : C₁₅H₁₆ClN₃OS (Molar mass: 321.83 g/mol).
  • Key Differences : The carboxamide group increases hydrogen-bonding capacity, improving solubility and bioavailability compared to the ester derivative .
Functional Group Modifications

a. Imidazolo[2,1-b]thiazole Carboxylic Acid Derivatives

  • Examples : Compounds like 1-substituted-1H-imidazole-2-carboxylic acids (e.g., ethyl 1H-imidazole-2-carboxylate derivatives) .
  • Key Differences : The absence of the fused thiazole ring reduces molecular rigidity, affecting electronic properties and biological activity .

b. Imidazo[2,1-b]-1,3,4-thiadiazole Derivatives

  • Examples : Derivatives with a thiadiazole ring instead of thiazole (e.g., imidazo[2,1-b]-1,3,4-thiadiazoles).
  • Key Differences : The thiadiazole ring introduces additional nitrogen atoms, altering electron distribution and enhancing interactions with enzymes like kinases .
Saturation and Aromaticity
  • 5,6-Dihydro vs. Fully Unsaturated Derivatives (e.g., 3-phenyl-5,6-dihydroimidazo[2,1-b]thiazole): Greater planarity enhances π-π interactions in materials science applications .
Solubility and Stability
  • Target Compound : The hydrochloride salt form (C₉H₁₃ClN₂O₂S·HCl) improves aqueous solubility, critical for drug formulation .
  • Fluorophenyl Analogs : Increased lipophilicity (logP ~3.5) may enhance blood-brain barrier penetration but reduce solubility in polar media .

Biological Activity

Imidazolo[2,1-b]thiazole-2-carboxylic acid, 5,6-dihydro-3-methyl-, ethyl ester is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a detailed overview of its biological properties, mechanisms of action, and potential therapeutic applications based on current research findings.

Overview of Biological Activities

Imidazolo[2,1-b]thiazole derivatives have been shown to possess a wide range of biological activities including:

  • Antimicrobial : Exhibits activity against various bacteria and fungi.
  • Antitubercular : Demonstrates potent activity against Mycobacterium tuberculosis.
  • Anticancer : Induces apoptosis in cancer cells and inhibits tumor growth.
  • Anti-inflammatory : Reduces inflammation in various models.
  • Carbonic Anhydrase Inhibition : Selectively inhibits carbonic anhydrase II.

Antitubercular Activity

The compound targets QcrB, a critical component of the mycobacterial cytochrome bcc-aa3 supercomplex involved in the electron transport chain. By inhibiting QcrB, the compound disrupts the electron transport process, leading to the death of Mycobacterium tuberculosis .

Anticancer Mechanism

In cancer cells, the compound has been observed to induce apoptosis by activating caspases and disrupting mitochondrial membrane potential. This mechanism leads to cell cycle arrest and ultimately cell death .

Carbonic Anhydrase Inhibition

Recent studies have shown that derivatives of this compound selectively inhibit human carbonic anhydrase II (hCA II) over other isoforms, which may have implications for treating diseases where hCA II is involved .

Antitubercular Activity

A series of imidazo[2,1-b]thiazole derivatives were synthesized and evaluated for their antitubercular activity. For instance:

  • Compound IT10 showed an IC50 of 2.32 mM against Mycobacterium tuberculosis H37Ra with no acute cellular toxicity observed at concentrations up to 128 mM .
  • Another derivative exhibited MIC values below 1 μg/mL against both sensitive and drug-resistant strains of M. tuberculosis .

Anticancer Effects

In vitro studies have demonstrated that some derivatives exhibit potent antiproliferative effects on various cancer cell lines:

  • One configuration showed an IC50 value of 0.92 µM against A549 lung cancer cells, outperforming doxorubicin .
  • In breast cancer models, compounds displayed selective inhibition with significant differences in IC50 values between cancerous and non-cancerous cells .

The interaction of imidazolo[2,1-b]thiazole with various enzymes and proteins is crucial for its biological activity. It has been shown to modulate several biochemical pathways:

  • Cell Signaling : Influences pathways related to cell growth and apoptosis.
  • Enzyme Interactions : Engages with enzymes involved in critical metabolic processes.

Pharmacokinetics

Pharmacokinetic studies indicate that certain derivatives maintain good drug exposure levels in vivo with favorable ADME (Absorption, Distribution, Metabolism, Excretion) profiles. For example:

  • Compound ND-11543 was tolerable at doses exceeding 500 mg/kg in mice and exhibited a half-life greater than 24 hours .

Summary Table of Biological Activities

Activity TypeMechanism/TargetIC50/MIC ValuesReference
AntitubercularInhibition of QcrBIC50: 2.32 mM (IT10)
AnticancerInduction of apoptosisIC50: 0.92 µM (A549)
Carbonic AnhydraseInhibition of hCA IIKi: 57.7–98.2 µM
Anti-inflammatoryModulation of inflammatory pathwaysNot specified

Q & A

Q. What are the established synthetic routes for preparing imidazo[2,1-b]thiazole derivatives, and how can their efficiency be evaluated?

  • Methodological Answer : A solvent-free Friedel-Crafts acylation using Eaton’s reagent (P₂O₅/MeSO₃H) is a high-yield (90–96%) method for synthesizing fused imidazo[2,1-b]thiazoles. Key steps include:
  • Reacting 2-amino-thiazole derivatives with α-haloketones under acidic conditions to form the imidazo-thiazole core .

  • Monitoring reactions via TLC on silica gel with UV detection .

  • Purity assessment using melting point analysis (electrothermal apparatus) .

  • Efficiency Metrics : Yield, reaction time (typically 2–5 hours), and selectivity (absence of byproducts via TLC).

    • Data Table : Synthetic Routes Comparison
MethodYield (%)Reaction TimeKey ReagentsReference
Friedel-Crafts acylation90–962–5 hEaton’s reagent
α-Haloketone cyclization55–755–12 hK₂CO₃, DMF, THF

Q. What spectroscopic and crystallographic techniques are critical for characterizing imidazo[2,1-b]thiazole derivatives?

  • Methodological Answer :
  • 1H/13C NMR : Assign proton environments (e.g., methyl groups at δ 1.2–2.5 ppm, ester carbonyls at δ 160–170 ppm) .
  • X-ray crystallography : Resolve stereochemistry and confirm fused-ring systems (e.g., bond angles in tetrahydroimidazo-thiazole scaffolds) .
  • Mass spectrometry : Validate molecular weights (e.g., [M+H]+ peaks for ethyl ester derivatives) .

Q. What biological activities are associated with imidazo[2,1-b]thiazole scaffolds, and how are these assays designed?

  • Methodological Answer :
  • Antitumor activity : Test compounds against cancer cell lines (e.g., MCF-7, HeLa) via MTT assays, with IC₅₀ values calculated using dose-response curves .
  • Anti-inflammatory assays : Measure COX-2 inhibition via ELISA or prostaglandin E₂ (PGE₂) suppression in murine macrophages .
  • Antimicrobial screening : Use agar dilution methods against Staphylococcus aureus or E. coli (MIC ≤ 10 µg/mL indicates potency) .

Advanced Research Questions

Q. How can solvent-free conditions enhance the sustainability of imidazo[2,1-b]thiazole synthesis, and what trade-offs exist?

  • Methodological Answer : Solvent-free protocols reduce waste and energy use but require precise temperature control. For example:
  • Eaton’s reagent enables acylation without solvents, but excess reagent must be neutralized with NaHCO₃ to isolate products .
  • Trade-offs: Higher viscosity may slow reaction kinetics, necessitating extended mixing (e.g., magnetic stirring at 500 rpm) .

Q. How can researchers resolve contradictions in reported biological activity data for structurally similar derivatives?

  • Methodological Answer :
  • Comparative SAR studies : Systematically modify substituents (e.g., ethyl vs. methyl esters) and test across standardized assays. For example:
  • Chloro-substituted derivatives show enhanced analgesic activity vs. formyl-substituted analogs .
  • Meta-analysis : Pool data from multiple studies (e.g., antitumor IC₅₀ values) to identify outliers or assay-specific biases .

Q. What strategies optimize imidazo[2,1-b]thiazole derivatives for selective kinase inhibition (e.g., FLT3)?

  • Methodological Answer :
  • Docking studies : Use AutoDock Vina to model interactions between the thiazole core and FLT3’s ATP-binding pocket .

  • Bioisosteric replacement : Substitute the ethyl ester with carboxamide groups (e.g., ND-12024 derivatives) to improve binding affinity .

    • Data Table : Kinase Inhibition Profiles
DerivativeTarget KinaseIC₅₀ (nM)Structural FeatureReference
ND-12024FLT312.3Trifluoromethyl phenoxy
6-Chloro-2-methylCDK245.7Chloro-substituted

Q. What environmental fate studies are needed for imidazo[2,1-b]thiazole derivatives to assess ecological risks?

  • Methodological Answer :
  • Degradation pathways : Perform HPLC-MS to identify photolysis/byproducts under UV light .
  • Bioaccumulation assays : Measure logP values (e.g., via shake-flask method) to predict lipid solubility .
  • Toxicity screening : Use Daphnia magna or algal growth inhibition tests (OECD 201/202 guidelines) .

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